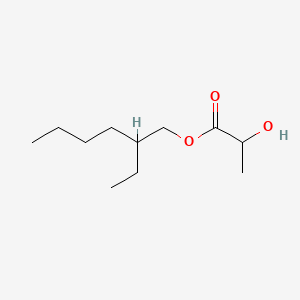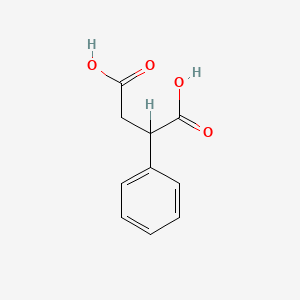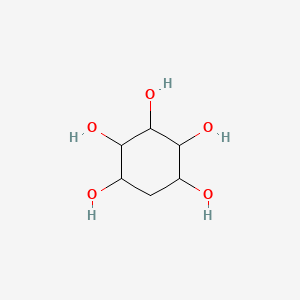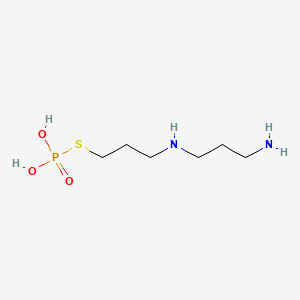
S-2-(3-Aminopropylamino)propyl phosphorothioic acid
説明
S-2-(3-Aminopropylamino)propyl phosphorothioic acid: is a chemical compound known for its unique structure and properties It contains a phosphorothioic acid group, which is a derivative of phosphoric acid where one of the oxygen atoms is replaced by a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-2-(3-Aminopropylamino)propyl phosphorothioic acid typically involves the reaction of 3-aminopropylamine with a suitable phosphorothioic acid derivative. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions: S-2-(3-Aminopropylamino)propyl phosphorothioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various alkylating agents or acylating agents can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, S-2-(3-Aminopropylamino)propyl phosphorothioic acid is used as a reagent in various synthetic processes. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It may be used as a probe to investigate the function of specific enzymes or pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry: In industrial applications, this compound can be used in the production of various materials or chemicals. Its reactivity and versatility make it a valuable component in manufacturing processes.
作用機序
The mechanism of action of S-2-(3-Aminopropylamino)propyl phosphorothioic acid involves its interaction with specific molecular targets. The phosphorothioic acid group can form bonds with various biological molecules, influencing their function. The amino groups may also interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific context in which the compound is used.
類似化合物との比較
- S-2-(3-Aminopropylamino)ethyl phosphorothioic acid
- S-2-(3-Aminopropylamino)butyl phosphorothioic acid
- S-2-(3-Aminopropylamino)pentyl phosphorothioic acid
Comparison: Compared to these similar compounds, S-2-(3-Aminopropylamino)propyl phosphorothioic acid has a unique balance of reactivity and stability. Its specific chain length and functional groups provide distinct properties that may be advantageous in certain applications. For example, its reactivity with specific biological targets may differ, making it more suitable for particular therapeutic or research purposes.
特性
IUPAC Name |
3-(3-aminopropylamino)propylsulfanylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N2O3PS/c7-3-1-4-8-5-2-6-13-12(9,10)11/h8H,1-7H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJTYCJHQHSYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCSP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174764 | |
| Record name | S-2-(3-aminopropylamino)propylphosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20709-39-1 | |
| Record name | S-2-(3-aminopropylamino)propylphosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020709391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC335661 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-2-(3-aminopropylamino)propylphosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-aminopropylamino)propylsulfanylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PN7998CE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole](/img/structure/B1195637.png)
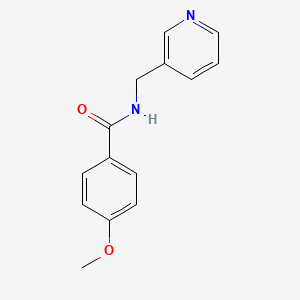
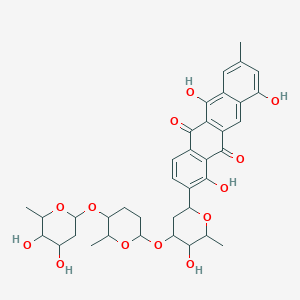
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)
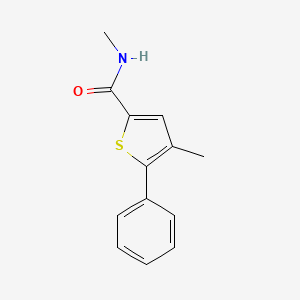
![5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)
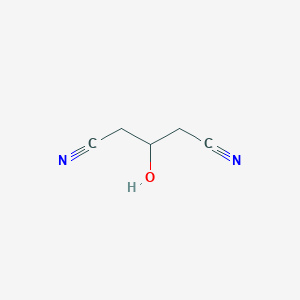
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)
